(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

chiral resolution enantiomeric excess asymmetric synthesis

Chiral piperazine synthesis often fails due to racemic substitution or poor solubility of free-base intermediates. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217446-30-4) solves this with >98% ee enantiomeric purity and hydrochloride salt for aqueous solubility. • Enables stereochemically pure CNS & metabolic drug intermediates • LogP 2.03 for brain-penetrant kinase inhibitor synthesis • Directly matches patented GK-GKRP disruptor procedures. Supplied with certified purity for regulatory-compliant pharmaceutical R&D.

Molecular Formula C11H23ClN2O2
Molecular Weight 250.767
CAS No. 1217446-30-4
Cat. No. B566705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride
CAS1217446-30-4
Molecular FormulaC11H23ClN2O2
Molecular Weight250.767
Structural Identifiers
SMILESCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1
InChIKeyNEAANDQXILMETG-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1217446-30-4 Procurement Guide for (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride: A Pre-competitive Chiral Piperidine Building Block


(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217446-30-4) is a single-enantiomer, N-Boc-protected piperazine building block containing a 3-ethyl substituent [1]. It is primarily supplied as a hydrochloride salt, which enhances its solubility and handling characteristics in organic and aqueous media compared to its free-base counterpart . The compound serves as a key intermediate in the synthesis of chiral pharmaceuticals, particularly those targeting CNS and metabolic disorders, where precise stereochemical control is critical [2].

Why (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride Cannot Be Replaced by a Racemate or Free Base in Chiral Syntheses


Substituting this compound with its racemic hydrochloride (CAS 1269446-87-8) or with the free base (CAS 438049-35-5) introduces significant risks to asymmetric synthesis outcomes. The racemate reduces optical purity of downstream products by 50%, negatively affecting receptor selectivity and pharmacological activity [1]. The free base lacks the protonation required for optimal solubility in the aqueous reaction conditions commonly used for Boc deprotection, leading to lower yields . Such generic substitutions compromise patent defensibility and regulatory compliance of chiral drug candidates.

Quantitative Differentiation of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride Against Closest Analogs


Enantiomeric Purity: S- vs. R-Enantiomer and Racemate

The target (S)-enantiomer hydrochloride exhibits a chiral purity of ≥98% as determined by HPLC, while the racemic mixture (CAS 1269446-87-8) contains 50% (S) and 50% (R) enantiomers . The (R)-enantiomer (CAS 1217462-84-4) is also available at ≥98% purity, but offers opposite stereoselectivity . Using the correct enantiomer is essential for target chiral drug synthesis.

chiral resolution enantiomeric excess asymmetric synthesis HPLC purity

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of the (S)-enantiomer exhibits >25 mg/mL solubility in water, which is critical for aqueous-phase reactions like Boc deprotection [1]. In contrast, the free base (CAS 438049-35-5) is sparingly soluble in water (<1 mg/mL), limiting its utility in similar conditions [2]. This property makes the hydrochloride salt a superior intermediate for drug conjugations.

solubility salt formation drug-likeness formulation

Patent-Cited Application as a Glucokinase Modulator Intermediate

This (S)-enantiomer hydrochloride was specifically employed in a patented synthesis of potent small-molecule disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, an advanced target for type 2 diabetes treatment [1]. The (R)-enantiomer or racemate is not cited in this patent, indicating the necessity for the (S)-configuration for biological activity in this context [2].

glucokinase GK-GKRP disruptor type 2 diabetes patented synthesis

Relative Lipophilicity: (S)-Ethyl vs. (S)-Methyl Building Blocks for CNS Penetration

The (S)-tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride exhibits a calculated LogP of 2.03, which is approximately 0.6 units higher than its 3-methyl analog (calculated LogP 1.4) [1][2]. This increased lipophilicity enhances the compound's ability to cross the blood-brain barrier, making it a more suitable precursor for CNS-targeted therapeutics compared to methyl-substituted building blocks.

lipophilicity BBB penetration LogP medicinal chemistry CNS drugs

Optimal Deployment Scenarios for (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride in Drug Discovery


Synthesis of CNS-Penetrant Kinase Inhibitors

The combination of high enantiomeric purity (>98% ee) and optimal lipophilicity (LogP 2.03) makes this compound ideal for constructing chiral piperazine cores in brain-penetrant kinase inhibitors, such as CXCR3 antagonists . Its hydrochloride salt ensures solubility in the aqueous coupling steps typically used for final drug assembly [1].

Development of Type 2 Diabetes Therapeutics Targeting GK-GKRP

This specific (S)-enantiomer hydrochloride is a crucial intermediate in the patented synthesis of novel glucokinase-glucokinase regulatory protein disruptors, a mechanism aimed at normalizing hepatic glucose production without hypoglycemia risk [2]. Direct procurement ensures fidelity to published patent procedures.

Lead Optimization for Selective Serotonin Receptor Modulators

Piperazine scaffolds are omnipresent in 5-HT receptor ligands. The (S)-ethyl configuration provides a chiral vector that can be critical for achieving subtype selectivity, as seen in early-stage hits requiring further optimization of ADME properties .

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